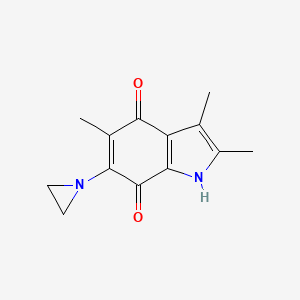
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is an organic compound that features an aziridine ring attached to an indole core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione typically involves the formation of the aziridine ring followed by its attachment to the indole core. One common method involves the cyclization of haloamines or amino alcohols. For instance, the aziridine ring can be synthesized via the reaction of aminoethanol with a suitable dehydrating agent .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often employs high-temperature processes with oxide catalysts to facilitate the dehydration of aminoethanol . Another method involves the conversion of aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione exerts its effects involves the interaction of the aziridine ring with biological molecules. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A well-known chemotherapeutic agent that contains an aziridine ring and is used for its antitumor activity.
Uniqueness
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is unique due to its specific structural configuration, which combines the reactivity of the aziridine ring with the stability and functional versatility of the indole core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
216578-39-1 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
6-(aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C13H14N2O2/c1-6-8(3)14-10-9(6)12(16)7(2)11(13(10)17)15-4-5-15/h14H,4-5H2,1-3H3 |
Clé InChI |
QXOJFSBWEFDWNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=O)C(=C(C2=O)N3CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


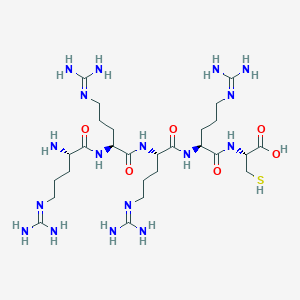


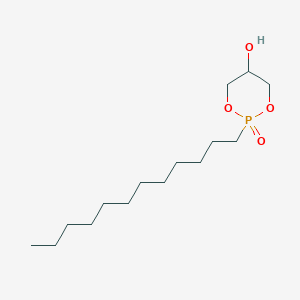

![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
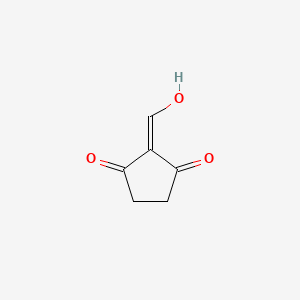

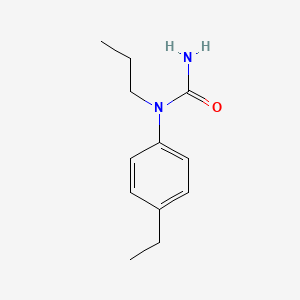
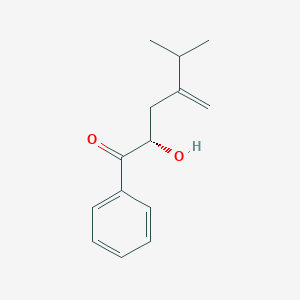
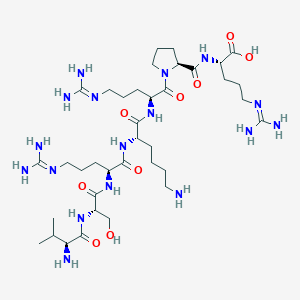
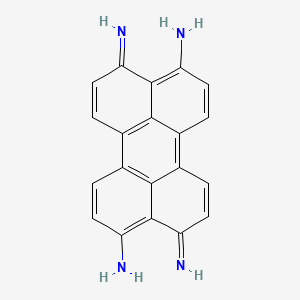
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
